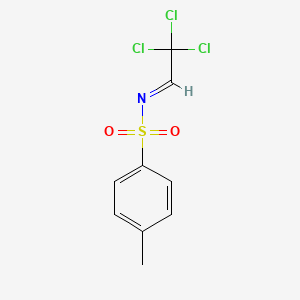
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide is a chemical compound known for its high reactivity and utility in various chemical reactions. It is part of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine. This compound is particularly noted for its electrophilic properties, making it a valuable reagent in organic synthesis.
Métodos De Preparación
The synthesis of 4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide typically involves the reaction of 4-methyl-N,N-dichlorobenzenesulfonamide with trichloroethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows :
Reactants: 4-methyl-N,N-dichlorobenzenesulfonamide and trichloroethylene.
Conditions: The reaction is typically conducted in an inert atmosphere, often using a solvent such as dichloromethane.
Procedure: The reactants are mixed and allowed to react at a specified temperature, usually around room temperature, for a set period. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up this reaction, optimizing the conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide undergoes various chemical reactions, primarily due to its electrophilic nature. Some of the common reactions include:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom in the trichloroethylidene group.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .
Aplicaciones Científicas De Investigación
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals, where it can be used to create new drug candidates or modify existing ones.
Material Science: It is also employed in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide involves its electrophilic nature. The trichloroethylidene group is highly reactive, allowing it to interact with various nucleophiles. This interaction typically leads to the formation of new bonds, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
Comparación Con Compuestos Similares
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide can be compared with other similar compounds, such as:
2-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide: This compound has a similar structure but with a methyl group at a different position, affecting its reactivity and applications.
4-methoxy-N-(2,2,2-trichloroethylidene)benzenesulfonamide: The presence of a methoxy group instead of a methyl group can influence the compound’s chemical properties and reactivity.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications .
Propiedades
Número CAS |
51608-61-8 |
|---|---|
Fórmula molecular |
C9H8Cl3NO2S |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
(NE)-4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H8Cl3NO2S/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12/h2-6H,1H3/b13-6+ |
Clave InChI |
QCPXIFQTOOEMQY-AWNIVKPZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C(Cl)(Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

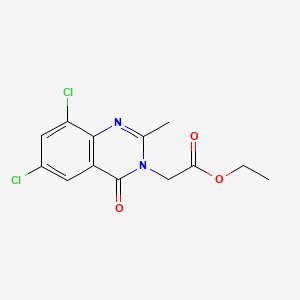
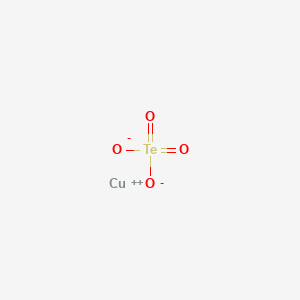

![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
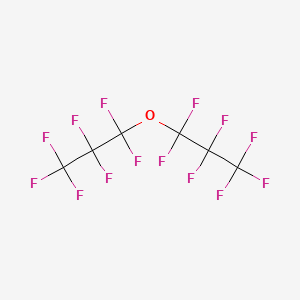
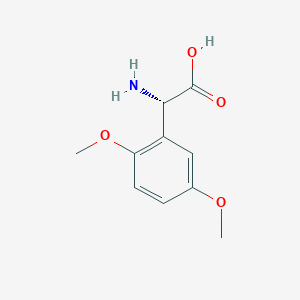
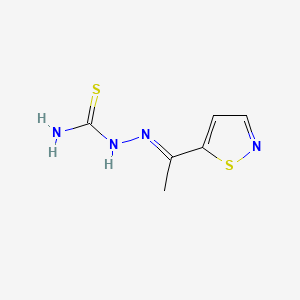


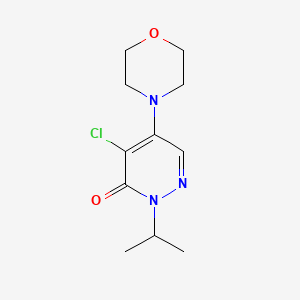
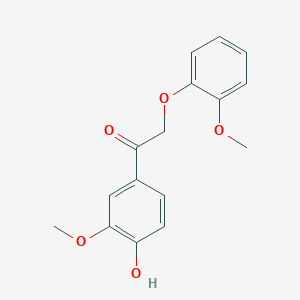
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
